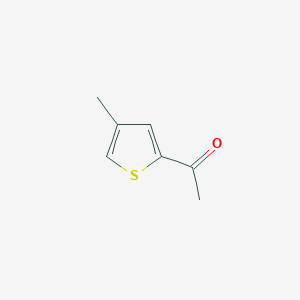

2-Acetyl-4-methylthiophene

Description

Properties

IUPAC Name |

1-(4-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-7(6(2)8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZNHUNPIJPRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159931 | |

| Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13679-73-7 | |

| Record name | 2-Acetyl-4-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13679-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methyl-2-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-4-methylthiophene: Synthesis, Characterization, and Application

Executive Summary: 2-Acetyl-4-methylthiophene is a pivotal heterocyclic ketone that serves as a high-value intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a reactive acetyl group and a nucleophilic thiophene ring, makes it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of its fundamental properties, a detailed protocol for its regioselective synthesis via Friedel-Crafts acylation, comprehensive analytical characterization methodologies, and an overview of its synthetic applications. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights and validated protocols to empower scientific advancement.

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of biologically active compounds.[1] These five-membered sulfur-containing aromatic rings are considered bioisosteres of benzene rings and are integral to the structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[2] Among this class, this compound (CAS No: 13679-73-7) emerges as a particularly valuable synthetic intermediate.[3][4] The acetyl group at the C2 position provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, while the methyl group at C4 influences the electronic properties and steric environment of the thiophene ring.[1] Understanding the synthesis and reactivity of this molecule is crucial for developing novel compounds with potential therapeutic or material applications.[2]

Core Physicochemical and Safety Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈OS | [5] |

| Molecular Weight | 140.20 g/mol | [4] |

| CAS Number | 13679-73-7 | [5] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Density | 1.224 g/mL at 25 °C | [3][5] |

| Boiling Point | 108-109 °C | [3][5] |

| Flash Point | 221 °F (105 °C) - closed cup | [5] |

| Refractive Index (n20/D) | 1.5600 | [5] |

| Solubility | Soluble in alcohol; estimated water solubility of 1510 mg/L at 25 °C. | [6] |

| Storage | Store in a dark place, sealed in a dry, room temperature environment. | [3][5] |

Safety Profile: this compound is classified as harmful if swallowed (Acute Tox. 4 Oral), may cause an allergic skin reaction, and causes serious eye irritation. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, must be worn during handling.

-

GHS Hazard Codes: H302, H317, H319

-

GHS Precautionary Codes: P261, P264, P280, P301 + P312, P302 + P352, P305 + P351 + P338

Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing 2-acetylthiophenes is the Friedel-Crafts acylation of a corresponding thiophene precursor.[7][8] For this compound, this involves the electrophilic aromatic substitution of 3-methylthiophene.

Mechanistic Insight: The Challenge of Regioselectivity

The Friedel-Crafts reaction is a classic C-C bond-forming reaction where an acyl group is introduced onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The reaction proceeds via the formation of a highly electrophilic acylium ion.

For thiophene, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is due to the greater stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during α-attack, which can be described by more resonance structures.[9][10]

When acylating 3-methylthiophene, the methyl group is an activating, ortho-, para-directing group. However, the inherent reactivity of the thiophene ring dominates. The directing effects are as follows:

-

Inherent Thiophene Reactivity: Favors C2 and C5.

-

Methyl Group (at C3): Directs towards C2 and C5 (ortho and para positions, respectively).

Both factors synergistically direct the incoming acyl group to the C2 and C5 positions. Since the C5 position is sterically less hindered than the C2 position (which is adjacent to the methyl group), a mixture of this compound and 2-acetyl-3-methylthiophene could potentially form. However, the electronic activation for the position ortho to the methyl group (C2) is very strong, leading to this compound as the major product.

Caption: Fig. 1: Synthesis Workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of 3-methylthiophene.

Materials:

-

3-methylthiophene

-

Acetic anhydride or Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

Protocol:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Reagent Charging: In a separate flask, dissolve 3-methylthiophene (1.0 eq) and acetic anhydride (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel.

-

Catalyst Suspension: To the reaction flask, add anhydrous DCM followed by anhydrous AlCl₃ (1.2 eq) portion-wise while stirring under a nitrogen atmosphere. Causality Note: A slight excess of catalyst is often required as it can complex with both the acylating agent and the ketone product, which is a Lewis base.[8]

-

Addition: Cool the AlCl₃ suspension to 0 °C using an ice bath. Add the solution of 3-methylthiophene and acetic anhydride dropwise from the dropping funnel over 30-60 minutes. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent undesirable side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. Causality Note: This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure this compound as a colorless or pale yellow liquid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods is used for full characterization.

Caption: Fig. 2: Analytical Characterization Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides definitive evidence of key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected around 1660-1680 cm⁻¹ , characteristic of an aryl ketone conjugated with the thiophene ring.

-

Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (typically ~3100-3070 cm⁻¹).[11]

-

Aliphatic C-H Stretch: Medium to strong bands will appear just below 3000 cm⁻¹ (typically ~2920-2980 cm⁻¹) from the acetyl and ring methyl groups.[11]

-

C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy reveals the electronic environment of each proton. For this compound, the expected signals are:

-

Thiophene Protons (H3, H5): Two singlets or narrow doublets in the aromatic region (~7.0-7.8 ppm ). The proton at C5 will likely be further downfield due to the deshielding effect of the adjacent acetyl group.

-

Acetyl Protons (-COCH₃): A sharp singlet integrating to 3 protons around ~2.5 ppm .

-

Ring Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons around ~2.2 ppm .

Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the far downfield region, ~190 ppm .[12]

-

Thiophene Ring Carbons: Four distinct signals in the aromatic region (~125-150 ppm ).

-

Acetyl Carbon (-COCH₃): A signal around ~26 ppm .[12]

-

Ring Methyl Carbon (-CH₃): A signal in the aliphatic region, typically ~15 ppm .

Mass Spectrometry (MS)

Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A strong peak at m/z = 140 , corresponding to the molecular weight of C₇H₈OS.[13]

-

Key Fragment: A prominent peak at m/z = 125 , resulting from the loss of the methyl group ([M-15]⁺).[14]

-

Acylium Ion: A peak at m/z = 43 , corresponding to the [CH₃CO]⁺ fragment.

Chemical Reactivity and Synthetic Utility

This compound is a versatile precursor for synthesizing more complex heterocyclic systems, many with demonstrated biological activity.[1][2] Its utility stems from the reactivity of both the acetyl group and the thiophene ring.

Caption: Fig. 3: Synthetic Utility of this compound.

Key Transformations:

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions like the Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.[1]

-

Schiff Base Formation: The ketone can react with primary amines to form imines (Schiff bases), which are important ligands in coordination chemistry and are present in various biologically active compounds.[15]

-

Gewald Reaction: The acetyl group can be a starting point for the Gewald reaction, a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[1] These products are often used in the development of anti-inflammatory and anticancer agents.

-

Reduction: The carbonyl group can be reduced to an alcohol (using NaBH₄) or completely removed to form an ethyl group (via Wolff-Kishner or Clemmensen reduction).[8]

-

Oxidation: The haloform reaction can convert the acetyl group into a carboxylic acid, yielding 4-methylthiophene-2-carboxylic acid.

These transformations highlight the role of this compound as a scaffold for generating molecular diversity, making it a compound of high interest for building libraries of potential drug candidates.[2]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physicochemical properties, predictable synthesis through Friedel-Crafts acylation, and clear spectroscopic signatures make it a reliable and robust starting material. The true value of this compound lies in its versatile reactivity, which provides synthetic chemists with multiple pathways to construct complex molecular architectures for applications in drug discovery, agrochemicals, and material science. The protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full potential of this important heterocyclic intermediate.

References

-

The Good Scents Company. 2-acetyl-4-methyl thiophene 1-(4-methylthiophen-2-yl)ethanone. Available from: [Link]

-

SpectraBase. This compound. Available from: [Link]

-

PubChem, National Institutes of Health. 2-Acetyl-5-methylthiophene. Available from: [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

-

JETIR. 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

PubChem, National Institutes of Health. 2-Acetylthiophene. Available from: [Link]

- Google Patents. US2492629A - Acylation of thiophene.

- Google Patents. CN106892895A - A kind of preparation method of 2 acetyl thiophene.

-

Entrepreneur India. How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?. Available from: [Link]

-

PubMed Central, National Institutes of Health. Therapeutic importance of synthetic thiophene. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

ResearchGate. FT-IR and 1 H NMR spectrum of 2-acetylthiophene semicarbazone (L). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. China this compound CAS No.:13679-73-7 [qinmuchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 13679-73-7 [chemicalbook.com]

- 6. thegoodscentscompany.com [thegoodscentscompany.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(13679-73-7) MS [m.chemicalbook.com]

- 14. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

1-(4-Methyl-2-thienyl)ethanone introduction

An In-Depth Technical Guide to 1-(4-Methyl-2-thienyl)ethanone for Researchers and Drug Development Professionals

Abstract

1-(4-Methyl-2-thienyl)ethanone, also known as 2-acetyl-4-methylthiophene, is a substituted heterocyclic ketone that serves as a pivotal intermediate in synthetic organic chemistry. The thiophene nucleus is a privileged pharmacophore, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its structural and electronic similarity to a benzene ring, coupled with its unique chemical reactivity, makes it a cornerstone in the design of novel therapeutic agents and functional materials.[3] This guide provides a comprehensive technical overview of 1-(4-Methyl-2-thienyl)ethanone, detailing its chemical properties, synthesis, mechanistic nuances, spectroscopic profile, and applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block.

Molecular Identity and Physicochemical Properties

1-(4-Methyl-2-thienyl)ethanone is an organic compound featuring a thiophene ring substituted with a methyl group at the 4-position and an acetyl group at the 2-position. This substitution pattern dictates its reactivity and potential for further chemical modification.

Caption: Chemical Structure of 1-(4-Methyl-2-thienyl)ethanone.

The core physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Registry Number | 13679-73-7 | [4][5] |

| Molecular Formula | C₇H₈OS | [4] |

| Molecular Weight | 140.203 g/mol | [4] |

| IUPAC Name | 1-(4-methylthiophen-2-yl)ethanone | [6] |

| Synonyms | This compound | [4] |

| Monoisotopic Mass | 140.02959 Da | [6] |

| Predicted XlogP | 2.0 | [6] |

Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation

The most prevalent and industrially significant method for synthesizing 1-(4-Methyl-2-thienyl)ethanone is the Friedel-Crafts acylation of 3-methylthiophene.[7] This reaction is a cornerstone of electrophilic aromatic substitution and involves the introduction of an acyl group onto the thiophene ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[8][9]

Causality of Regioselectivity

A critical aspect of this synthesis is the regioselectivity of the acylation. For substituted thiophenes, the position of electrophilic attack is governed by the electronic effects of the substituent and the inherent reactivity of the thiophene ring. The thiophene ring is highly activated towards electrophilic substitution, preferentially at the α-positions (C2 and C5).[7] This preference is due to the superior stabilization of the positive charge in the corresponding carbocation intermediate (Wheland intermediate).

Attack at the C2 position of thiophene allows the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in three resonance structures. In contrast, attack at the C3 position yields an intermediate with only two resonance structures.[10][11]

Caption: Decisive factors in the regioselective synthesis.

In the case of 3-methylthiophene, the methyl group is an activating, ortho-para directing group. It activates the C2 and C5 positions for electrophilic attack. While both positions are electronically favored, acylation occurs predominantly at the C2 position. This is because the C5 position is sterically hindered by the adjacent C4-methyl group, making the C2 position the most accessible and reactive site for the bulky acylium ion.

Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The following is a detailed analysis of the expected spectroscopic data for 1-(4-Methyl-2-thienyl)ethanone.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum provides information about the molecular weight and fragmentation pattern. The NIST database shows a clear molecular ion peak and characteristic fragments for this compound.[12]

| m/z | Ion | Interpretation |

| 140 | [M]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 97 | [M - CH₃CO]⁺ | Loss of the acetyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Based on analogous structures like 2-acetylthiophene and general principles of IR spectroscopy, the following key absorptions are expected.[13][14]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H Stretch | Thiophene Ring |

| ~2950-2850 | C-H Stretch | Methyl Groups |

| ~1660-1680 | C=O Stretch | Conjugated Ketone |

| ~1500-1400 | C=C Stretch | Thiophene Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.5 | s (or d) | 1H | Thiophene H5 |

| ~7.0-7.1 | s (or d) | 1H | Thiophene H3 |

| ~2.5 | s | 3H | Acetyl (-COCH₃) |

| ~2.2 | s | 3H | Thiophene (-CH₃) |

¹³C NMR (Predicted, 100 MHz, CDCl₃): The carbon NMR spectrum is expected to display seven unique carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Carbonyl (C=O) |

| ~145 | Thiophene C2 |

| ~142 | Thiophene C4 |

| ~132 | Thiophene C5 |

| ~128 | Thiophene C3 |

| ~26 | Acetyl (-COCH₃) |

| ~15 | Thiophene (-CH₃) |

Applications in Synthetic and Medicinal Chemistry

Thiophene derivatives are a cornerstone of medicinal chemistry, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][15][16] 1-(4-Methyl-2-thienyl)ethanone is not typically a final drug product but rather a crucial building block. Its utility stems from the reactive acetyl group, which can be readily transformed into a variety of other functional groups or used as a handle for building more complex molecular architectures.[17]

For example, the ketone can undergo:

-

Reduction to form a secondary alcohol.

-

Reductive amination to introduce nitrogen-containing moieties.

-

Alpha-halogenation to create a reactive site for nucleophilic substitution.[17]

-

Condensation reactions to form larger systems like thiazoles or pyrimidines, which are themselves important pharmacophores.[18]

This versatility allows medicinal chemists to synthesize libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of new drug candidates.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol provides a self-validating, step-by-step methodology for the laboratory-scale synthesis of 1-(4-Methyl-2-thienyl)ethanone.

Caption: Experimental workflow for Friedel-Crafts acylation.

Materials:

-

3-Methylthiophene

-

Acetyl Chloride

-

Aluminum Chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Under a positive flow of nitrogen, carefully add anhydrous aluminum chloride (1.1 equivalents) to the DCM. The suspension should be stirred and cooled to 0°C in an ice-water bath.

-

Acyl Chloride Addition: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0°C. Stir for 15 minutes.

-

Substrate Addition: Add 3-methylthiophene (1.0 equivalent) dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5°C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl. Stir vigorously until the ice has melted.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(4-Methyl-2-thienyl)ethanone.

Conclusion

1-(4-Methyl-2-thienyl)ethanone is a fundamentally important heterocyclic ketone with significant value for chemical synthesis. Its straightforward, regioselective preparation via Friedel-Crafts acylation makes it an accessible starting material. A thorough understanding of its properties, spectroscopic signature, and chemical reactivity empowers researchers to leverage this compound as a versatile scaffold in the development of novel pharmaceuticals and advanced materials.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUpMCE_QjfUIkAFzqcKLkZiHIg9msNu1RqvMHa-9rmCUVzGnX8dH6K8Ykr9LJrW7kqPzL_wR0ogV7XsWv2QdIeoszeGUcuFR5IchIenjeKkkdK_wOxkJuwY8Kd04BeKNTs5-TyHyIvAd7FUPaM-VZQjAWxmQSVmkGtSsw=]

- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDm8GaUdUxTFYtvqx4j7lp1siTyEiTM6lriywW9HY8jOo9QaXKwS1bkgCAsU_fI-WUAZ-DblnQ7qTy51CNoHwQ-d3loWI1hV8orleh4jEgmxzSzMs8S4T-toiTi4Jm-zgkre2uyTKTR5oh8Rdwg7mkS7ukH3gssmIo2le39sJcRI3J1xkgquEUwhU1oPBshvvsk3SK8i7BuCfEOOvGB20O250Tekxbd9xUfe68qv6JYFe3lzANvhvS]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHosKl7x0mDF8O4fC0y27A68k9ndWPZoRGJLLDqA2q8_zAYnocIOwq82rPaQCTnc1LJzV7Qkk_l1QZqJ5ehLIoJPjIojzdB-kUw3HlpYBHpJgRRXPImCuh_jPIsZ0sfpUofDe-gDSh4UdCw_399]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbDsfefvGFIil9rmd-Uwu1OKEaYQZF6BNEPLNBKQ7lo71TP72iQEy9Q576HtncD5Rl1Y-ukuh8H3x3kC9-id0b-KdPm4hOFxob07Q-CSF8pf8S_s4k8Mo3R06CfmrtHbrJbCIyg3KX8x1P_yQ=]

- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDT0wvkHaYstkGPqlNPKR9Gf9vsqYqnpGH5l-HeH-4oBSqiNsSutmNPiyh9yrSMjdQsezfoqfTAqfZADbAFrEA_Vtum_zsJIk7MDcr5nTm9zflOeQSpab6DRApvdk81Ux2rayDpEePD8ODcnBDZg0zshYL36Cfbng4-IdeaW0pwwvMF8de]

- Chemical Properties of Ethanone, 1-(4-methyl-2-thienyl)- (CAS 13679-73-7). Cheméo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPRCpfer_Ag4qv7GeSFOPD_3TvRf-vxPrpn7hJcl_XofPK9C_WB16PlFfQMzYRqP4sHgPchx2mi99MhVqPWWFP0x2NwAebO6tYfb9SZIHr0qqnZydqoERAIj87tQIjApmmtd19YI-rmlyZTpaXayF2GhEI0D_lrfoCEIzHC_xT8DY7USpnA_8=]

- Ethanone, 1-(4-methyl-2-thienyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13679737&Mask=4]

- Mass spectrum (electron ionization) of Ethanone, 1-(4-methyl-2-thienyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13679737&Type=Mass&Index=0#Mass]

- Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETFIvR4-4CoJqx1EF9AzratWMrpc55Ve35pPqJTjj0_Nyw8a2c_Rn3Rs8bFJdIH-1ndQED7FCESplVy0J9i-k6AHcGweWIilRwAilNUBqqpqMhKbBLiJXp2rhlrrShZnovY_aBFpcYAE1M6dlLP1sWpWvFVT8CgFvHLaGNtjxiynr9BYZMeY6r9kN7QBGwgxtd27r5_9cdEbvMp5gu75RKFhL7mwIAKVgKUoIn8ctKiSxTmTMkZ_uiOg9V-lVS2ygQc9hzdmwjqGS_]

- Ethanone, 1-(4-methyl-2-thienyl)- (C7H8OS). PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF610l0jSOWt4mh6awm7e-Zp1Xfoyj5tGnCnPdhelfoMC9hCmyZMoJHdXX5M4QVg5x8UMR-JN4W0QrDSKD_t7WERiyO0JuC7Atf59SIXwWHD2CaVGV264cza4xgtCImLbLS7rluv1PL_VoA]

- Regioselectivity in Friedel–Crafts acylation of thiophene. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPIhQ5eAUMTq815FRDYOFksMTT0nruVNzHwAdgOvvr88vV7v-4DUWccwWlyVpPQZC_yIlATXrsWvrZqBcFCajdCizVASfo4crN47n1YopSDv6Gieu9XACUUh50pVRLh6aoF40Is52MsiWBC7UY2Gvz7-Rsn8fiadIGBy5RfmAGiVaTi7cZaolmRJ9b5c2tr0QMug-P3AyeSlo3OzPzwZnw2htZsjMDl97Pp9LR1rw=]

- Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Friedel–Crafts reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- Friedel-Crafts Acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Ethanone, 1-(2-thienyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C88153&Mask=1]

- The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery.

- Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5'-nucleotidase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30839737/]

- Ethanone, 1-(4-methyl-2-thienyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13679737]

- Introduction to IR Spectroscopy. Ketones. YouTube. [URL: https://www.youtube.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]

- 5. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]

- 6. PubChemLite - Ethanone, 1-(4-methyl-2-thienyl)- (C7H8OS) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]

- 13. Ethanone, 1-(2-thienyl)- [webbook.nist.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. kthmcollege.ac.in [kthmcollege.ac.in]

- 17. nbinno.com [nbinno.com]

- 18. Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5'-nucleotidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetyl-4-methylthiophene (CAS 13679-73-7): Synthesis, Properties, and Applications in Chemical Research

For researchers, scientists, and professionals in drug development and chemical synthesis, a deep understanding of key intermediates is fundamental to innovation. This guide provides a comprehensive technical overview of 2-Acetyl-4-methylthiophene, a heterocyclic ketone identified by the CAS number 13679-73-7. While not a therapeutic agent in itself, its utility as a versatile building block in organic synthesis makes it a compound of significant interest.

Core Identity and Physicochemical Properties

This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are foundational to many areas of chemistry, including medicinal chemistry and materials science. Its structure features a thiophene ring acetylated at the 2-position and methylated at the 4-position.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 13679-73-7 | [1][2][][][5][6] |

| Molecular Formula | C₇H₈OS | [2][6] |

| Molecular Weight | 140.20 g/mol | [2][6] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 108-109 °C | [7] |

| Density | 1.224 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.5600 | [7] |

| Flash Point | 105 °C (221 °F) - closed cup | [7] |

| Synonyms | 1-(4-Methyl-2-thienyl)ethanone, 1-(4-methylthiophen-2-yl)ethanone | [2][8][9] |

Historical Context and Discovery

Unlike compounds with significant biological activity, the "discovery" of a synthetic intermediate like this compound is typically not marked by a singular event or a celebrated discovery. Instead, its history is embedded in the broader development of thiophene chemistry. Its emergence is a result of the ongoing efforts by organic chemists to create novel molecular scaffolds. This compound is now commercially available from various chemical suppliers, indicating its established role as a useful starting material in synthetic chemistry.[1][][6]

Synthesis of this compound

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the Friedel-Crafts acylation of 3-methylthiophene. The rationale behind this approach lies in the directing effects of the methyl group on the thiophene ring. The methyl group is an ortho-, para- director, and in the case of 3-methylthiophene, the 2- and 5- positions are activated towards electrophilic substitution. The acetylation occurs predominantly at the 2-position due to its higher reactivity.

A general workflow for the synthesis is outlined below:

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of 3-Methylthiophene

-

Step 1: Reaction Setup

-

A solution of 3-methylthiophene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0-5 °C.

-

-

Step 2: Addition of Catalyst and Acetylating Agent

-

A Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), is added portion-wise to the cooled solution while stirring.

-

The acetylating agent, typically acetic anhydride or acetyl chloride, is then added dropwise, maintaining the low temperature to control the exothermic reaction.

-

-

Step 3: Reaction Monitoring

-

The reaction is allowed to proceed at low temperature for a specified period, often monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material.

-

-

Step 4: Work-up and Purification

-

Upon completion, the reaction is carefully quenched by pouring it over ice and water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) and brine, then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation, to yield pure this compound.

-

Applications in Research and Development

The primary utility of this compound lies in its role as an intermediate in organic synthesis.[1][5] The ketone and the thiophene ring are both reactive functional groups that can be further modified to create more complex molecules. This makes it a valuable starting material for the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. For instance, it can be a precursor for the synthesis of novel thiophene-containing compounds with potential biological activities. The presence of the methyl group also provides a point of differentiation from the more common 2-acetylthiophene.

Safety and Handling

According to available safety data, this compound is classified as an acute toxicant (oral), an eye irritant, and a skin sensitizer. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this compound. It is a combustible liquid and should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][7]

References

- This compound CAS No.:13679-73-7 - Jinan Qinmu Fine Chemical Co., Ltd. (n.d.).

- 13679-73-7 | 1-(4-Methylthiophen-2-yl)ethanone | Ketones | Ambeed.com. (n.d.).

- Main Product - BOC Sciences. (n.d.).

- CAS 13679-73-7 this compound - BOC Sciences. (n.d.).

- This compound CAS No.:13679-73-7 |. (n.d.).

- 13679-73-7 | this compound - Capot Chemical. (n.d.).

- This compound 97 13679-73-7 - Sigma-Aldrich. (n.d.).

- 2-acetyl-4-methyl thiophene 1-(4-methylthiophen-2-yl)ethanone - The Good Scents Company. (n.d.).

- This compound CAS#: 13679-73-7 - ChemicalBook. (n.d.).

- This compound - ChemNet. (n.d.).

Sources

- 1. China this compound CAS No.:13679-73-7 [qinmuchem.com]

- 2. 13679-73-7 | 1-(4-Methylthiophen-2-yl)ethanone | Ketones | Ambeed.com [ambeed.com]

- 5. anstarmaterial.com [anstarmaterial.com]

- 6. 13679-73-7 | this compound - Capot Chemical [capotchem.com]

- 7. This compound CAS#: 13679-73-7 [chemicalbook.com]

- 8. 2-acetyl-4-methyl thiophene, 13679-73-7 [thegoodscentscompany.com]

- 9. This compound 13679-73-7, China this compound 13679-73-7 Manufacturers, China this compound 13679-73-7 Suppliers - trademaxchem [chemnet.com]

Structure and bonding of 2-Acetyl-4-methylthiophene

An In-depth Technical Guide to the Structure and Bonding of 2-Acetyl-4-methylthiophene

Abstract

Thiophene scaffolds are privileged structures in medicinal chemistry, recognized for their bioisosteric properties and capacity to interact with diverse biological targets.[1] This guide provides a comprehensive analysis of the structure and bonding of a specific derivative, this compound (CAS No. 13679-73-7). We will deconstruct the molecule's architecture using a multi-technique spectroscopic approach, grounded in the principles of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance. The discussion emphasizes the causal relationships between molecular structure, substituent effects, and the resulting spectroscopic signatures. This document serves as a foundational reference for professionals engaged in the synthesis, characterization, and application of substituted thiophenes in drug discovery and materials science.

Introduction: The Significance of Substituted Thiophenes

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the development of novel therapeutics and organic materials.[1][2] Its derivatives are integral to numerous FDA-approved drugs, where the thiophene ring modulates physicochemical properties such as solubility and receptor binding affinity.[1] The molecule under investigation, this compound, combines the thiophene core with two key substituents: an electron-withdrawing acetyl group at the C2 position and an electron-donating methyl group at the C4 position. This substitution pattern creates a unique electronic environment that dictates its chemical reactivity and provides distinct handles for further functionalization. Understanding the precise structure and nature of the bonding within this molecule is paramount for predicting its behavior in chemical reactions and biological systems.

Molecular Blueprint: Elucidation Workflow

The definitive characterization of a molecule like this compound is not a monolithic process but a systematic workflow. Each analytical technique provides a unique piece of the structural puzzle. The logical flow, from establishing the molecular formula to mapping the complete atomic connectivity, is crucial for unambiguous structure validation.

Caption: Workflow for the structural elucidation of this compound.

Foundational Analysis: Mass and Physical Properties

The first step in characterization is to confirm the molecular formula and assess the compound's basic physical state.

3.1. Mass Spectrometry Mass spectrometry (MS) provides the most direct evidence for the molecule's mass and, by extension, its elemental composition. For this compound, the empirical formula is C₇H₈OS.[3]

-

Molecular Ion Peak (M⁺): Electron Ionization Mass Spectrometry (EI-MS) reveals a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 140.[4][5] High-resolution mass spectrometry (HRMS) can confirm the exact mass at 140.0296 g/mol , consistent with the C₇H₈OS formula.[4][5]

-

Key Fragmentation: A prominent fragment is typically observed at m/z 125, corresponding to the loss of the methyl radical (•CH₃) from the acetyl group, forming a stable thienyl-acylium ion. Another significant peak at m/z 43 represents the acetyl cation ([CH₃CO]⁺).

3.2. Physical Properties The macroscopic properties of the compound provide initial indicators of purity and are essential for handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | [3][6] |

| Molecular Weight | 140.20 g/mol | [3][7] |

| Appearance | Colorless or slightly yellow liquid | [8] |

| Boiling Point | 108-109 °C | [8][9] |

| Density | ~1.224 g/mL at 25 °C | [8][9] |

| Refractive Index | ~1.560 at 20 °C | [9] |

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. The choice of Attenuated Total Reflectance (ATR) for IR is a common, field-proven technique that requires minimal sample preparation.

Experimental Protocol: ATR-IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal. This is critical to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a single drop of the neat this compound liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Interpretation of Key IR Bands The IR spectrum of this compound is dominated by features of the acetyl group and the substituted thiophene ring.[4]

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) | Characteristic of sp² C-H bonds in the thiophene ring. |

| ~2950-2850 | Medium-Weak | C-H stretch (aliphatic) | Arises from the methyl groups. |

| ~1665 | Strong | C=O stretch (ketone) | This is the most intense and diagnostic peak. Its frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-rich thiophene ring, which imparts partial single-bond character to the C=O bond. |

| ~1520-1400 | Medium-Strong | C=C stretch (aromatic) | Multiple bands corresponding to the stretching vibrations within the thiophene ring. |

| ~850-700 | Strong | C-H out-of-plane bend | The specific frequency in this region can be diagnostic of the substitution pattern on the thiophene ring. |

Nuclear Magnetic Resonance: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Caption: Structure and atom numbering for this compound.

5.1. ¹H NMR Spectroscopy Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|---|

| H¹¹ | ~7.5-7.6 | d | ~1.5 | H-5 | Located at the C5 position, this proton is deshielded by the adjacent sulfur and the electron-withdrawing acetyl group. It appears as a doublet due to coupling with H⁸. |

| H⁸ | ~7.1-7.2 | d | ~1.5 | H-3 | Located at the C3 position, this proton is less deshielded than H-5. It appears as a doublet due to coupling with H¹¹. The small J value is characteristic of a four-bond coupling across the sulfur atom in some thiophene systems, or in this case, a meta-like coupling. |

| H¹⁰ | ~2.5 | s | - | -C(=O)CH₃ | The three protons of the acetyl methyl group are equivalent and show no coupling, resulting in a sharp singlet. Its chemical shift is typical for a methyl ketone. |

| H¹ | ~2.3 | s | - | Ring -CH₃ | The three protons of the ring methyl group are equivalent and appear as a singlet. They are slightly shielded relative to the acetyl methyl protons. |

5.2. ¹³C NMR Spectroscopy Carbon NMR provides a map of the carbon skeleton. With seven carbon atoms, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Atom # | Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|---|

| C⁶ | ~190 | C=O | The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of ketones. |

| C² | ~144 | C-2 | The carbon atom attached to the acetyl group is significantly deshielded due to the electron-withdrawing effect of the ketone. |

| C⁴ | ~142 | C-4 | The carbon atom attached to the methyl group. |

| C⁵ | ~133 | C-5 | Aromatic CH carbon. |

| C³ | ~129 | C-3 | Aromatic CH carbon. |

| C¹⁰ | ~27 | -C(=O)CH₃ | The acetyl methyl carbon. |

| C¹ | ~16 | Ring -CH₃ | The ring methyl carbon, typically appearing furthest upfield. |

Bonding and Electronic Structure

The properties of this compound are fundamentally governed by the aromaticity of the thiophene ring and the electronic influence of its substituents.

-

Aromaticity: The thiophene ring is an electron-rich aromatic system.[10] It possesses six π-electrons (four from the two C=C bonds and two from a lone pair on the sulfur atom) delocalized over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons, where n=1). This delocalization is responsible for its planarity and relative stability.

-

Substituent Effects: The electronic nature of the ring is perturbed by the substituents.

-

Methyl Group (-CH₃): At the C4 position, the methyl group acts as a weak electron-donating group (EDG) through an inductive effect, slightly increasing the electron density of the ring.

-

Acetyl Group (-COCH₃): At the C2 position, the acetyl group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It pulls electron density out of the thiophene ring.

-

-

Intramolecular Interactions: The interplay between the EDG and EWG across the aromatic ring creates a polarized molecule. This electronic push-pull system influences the bond lengths, charge distribution, and chemical reactivity. For example, the presence of the acetyl group deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene, and it directs incoming electrophiles primarily to the C5 position.[10]

Conclusion

The structure of this compound has been unambiguously established through the logical application of modern spectroscopic techniques. Mass spectrometry confirms its molecular formula, C₇H₈OS, while IR spectroscopy identifies the key carbonyl and thiophene functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, respectively, confirming the precise placement of the acetyl and methyl substituents at the C2 and C4 positions. The bonding is characterized by an aromatic thiophene core whose electronic properties are significantly modulated by the opposing electronic effects of the attached functional groups. This comprehensive structural and electronic understanding is indispensable for the rational design and synthesis of more complex thiophene-based molecules for pharmaceutical and materials science applications.

References

-

Electronic structure of thiophenes with mixed substituents. ScholarBank@NUS. [Link]

-

This compound. SpectraBase. [Link]

-

Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. PMC - PubMed Central. [Link]

-

Structural and Electronic Properties of New Materials Based on Thiophene and Phenylene. Acta Physico-Chimica Sinica. [Link]

-

Thiophene and its Derivatives. ScienceDirect. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

2-Acetyl-5-methylthiophene. PubChem - NIH. [Link]

-

2-acetyl-4-methyl thiophene. The Good Scents Company. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

2-Acetyl-4-chlorothiophene. PubChem - NIH. [Link]

-

2-Acetylthiophene. PubChem - NIH. [Link]

-

2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR. [Link]

-

2-Acetyl-3-methylthiophene. NIST WebBook. [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

-

Thermophysical study of 2-acetylthiophene: Experimental and modelled results. ResearchGate. [Link]

-

Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction... The Royal Society of Chemistry. [Link]

-

2-Acetylthiophene - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

2-acetyl-5-methyl thiophene. The Good Scents Company. [Link]

-

FT-IR and 1 H NMR spectrum of 2-acetylthiophene semicarbazone (L). ResearchGate. [Link]

-

2-Acetyl-3-methylthiophene. Georganics. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound 97 13679-73-7 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. scbt.com [scbt.com]

- 7. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. China this compound CAS No.:13679-73-7 [qinmuchem.com]

- 9. This compound CAS#: 13679-73-7 [chemicalbook.com]

- 10. download.e-bookshelf.de [download.e-bookshelf.de]

Electronic properties of substituted thiophenes

An In-depth Technical Guide to the Electronic Properties of Substituted Thiophenes

Abstract

Thiophene-based π-conjugated molecules and polymers are a cornerstone of modern organic electronics and medicinal chemistry.[1][2] Their inherent electronic properties, combined with synthetic versatility, allow for precise tuning of material characteristics to meet the demands of applications ranging from organic light-emitting diodes (OLEDs) and photovoltaics (OPVs) to advanced therapeutic agents.[2][3][4] This guide provides a comprehensive exploration of the fundamental electronic structure of thiophene and elucidates how chemical substitution serves as a powerful tool to modulate these properties. We will delve into the causal relationships between substituent effects and electronic behavior, detail field-proven experimental and computational characterization protocols, and present a framework for the rational design of novel thiophene-based materials.

The Thiophene Core: A Foundation of Electronic Richness

The utility of thiophene in electronic materials stems from its unique aromatic structure.[5] As a five-membered heterocycle containing a sulfur atom, one of the sulfur's lone pairs of electrons participates in the π-electron system, creating an aromatic sextet.[4] This electron-rich nature makes the thiophene ring more reactive towards electrophilic substitution than benzene and establishes it as an excellent electron donor, a property fundamental to its role in organic semiconductors.[4][6] This inherent π-conjugation is the foundation upon which all electronic properties are built and subsequently tuned.[1]

Strategic Modulation of Electronic Properties via Substitution

The true power of thiophene chemistry lies in the ability to strategically modify the core ring with functional groups (substituents) to tailor its electronic energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the band gap, dictates the optical and electronic properties of the material.

The Influence of Electron-Donating and Withdrawing Groups

The electronic nature of the substituent directly impacts the energy levels of the thiophene ring. This relationship is a primary tool for molecular engineering.

-

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the thiophene backbone. This destabilizes the HOMO, causing its energy level to rise (become less negative). The effect on the LUMO is typically less pronounced. The primary consequence is a reduction in the ionization potential, making it easier to remove an electron (p-type doping), and often a narrowing of the band gap. In donor-acceptor polymers, these electron-donating thiophene units can also influence mechanical properties, with an increase in thiophene content sometimes leading to a higher glass transition temperature.[7][8][9]

-

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), fluorine (-F), or ketone (-C=O) pull electron density away from the thiophene ring.[10][11] This has the strong effect of stabilizing the LUMO, causing its energy level to decrease (become more negative). This increases the electron affinity, making it easier to inject an electron (n-type doping). The introduction of EWGs is a critical strategy for lowering the LUMO and narrowing the band gap.[12][13] Theoretical studies show that a cyano group in the α position of a thiophene ring causes a more significant bathochromic (red) shift in the absorption spectrum compared to a substitution in the β position.[10]

Donor-Acceptor (D-A) Architectures for Band Gap Engineering

A highly effective strategy for drastically reducing the band gap is to create polymers with alternating electron-donating and electron-accepting units.[14] In this design, an electron-rich thiophene derivative (the donor) is copolymerized with an electron-deficient unit (the acceptor). This arrangement promotes an Intramolecular Charge Transfer (ICT) from the HOMO of the donor to the LUMO of the acceptor upon photoexcitation.[14] This ICT interaction creates new hybrid molecular orbitals, resulting in a significantly lower energy electronic transition and, consequently, a smaller band gap and a red-shifted absorption spectrum.[15] This "push-pull" effect is a cornerstone of designing low band gap polymers for organic solar cells.

| Substituent Type | Example Groups | Effect on HOMO | Effect on LUMO | Resulting Band Gap | Primary Application Focus |

| Electron-Donating | Alkyl (-R), Alkoxy (-OR) | Raises (destabilizes) | Minor effect | Moderately reduced | Hole transport materials (p-type) for OFETs and OLEDs.[7][8] |

| Electron-Withdrawing | Cyano (-CN), Fluoro (-F) | Minor effect | Lowers (stabilizes) | Significantly reduced | Electron transport materials (n-type), non-fullerene acceptors.[10][11] |

| π-Conjugation Extension | Phenyl, Vinyl, Fused Rings | Raises | Lowers | Reduced | Tuning absorption spectra, increasing charge mobility.[3][16] |

| Donor-Acceptor Pair | Thiophene-Benzothiadiazole | Hybridized (Raised) | Hybridized (Lowered) | Drastically reduced | Low band gap materials for Organic Photovoltaics (OPVs).[14][15] |

Synthesis and Characterization: A Validating Workflow

The rational design of thiophene-based materials is an iterative process involving synthesis, characterization, and analysis. Modern synthetic methods provide precise control over the final structure, while a combination of electrochemical, optical, and device-based measurements validates the electronic properties.

Synthesis of Substituted Thiophenes

Precise control over polymer structure is paramount for achieving high performance. Modern cross-coupling reactions are essential tools for synthesizing well-defined, regioregular polymers.

-

Cross-Coupling Reactions: Techniques like Suzuki, Stille, and Direct Arylation Polycondensation (DArP) are widely used to create donor-acceptor alternating polymers with highly tunable optoelectronic properties.[5]

-

Cyclization Reactions: Innovative approaches, such as the heterocyclization of functionalized alkynes, offer an atom-economical route to construct the thiophene ring with a desired substitution pattern in a single step.[17]

Experimental Characterization Protocols

A combination of experimental techniques is required to build a complete picture of a material's electronic profile.

Protocol 1: Determination of HOMO/LUMO Levels via Cyclic Voltammetry (CV) Cyclic voltammetry is a powerful electrochemical technique used to measure a compound's oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.[5]

-

1. Preparation: Dissolve the thiophene compound (analyte) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). Ensure all components are anhydrous.

-

2. Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

3. Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) internal standard. The Fc/Fc⁺ redox couple is typically set to -4.8 eV or -5.1 eV relative to the vacuum level, providing a reliable reference point.[18]

-

4. Measurement: Record the cyclic voltammogram of the analyte. Scan the potential to observe the first oxidation wave (p-doping) and, if possible, the first reduction wave (n-doping).

-

5. Calculation:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO levels using the following empirical formulas:

-

HOMO (eV) = -e [Eox - E(Fc/Fc+)] - 5.1 eV

-

LUMO (eV) = -e [Ered - E(Fc/Fc+)] - 5.1 eV

-

-

-

Trustworthiness Check: The electrochemical band gap (Egelec = LUMO - HOMO) should be compared with the optical band gap obtained from UV-Vis spectroscopy. A close correlation validates the measurements.

Protocol 2: Determination of Optical Band Gap via UV-Vis Spectroscopy

-

1. Sample Preparation: Prepare a dilute solution of the thiophene compound in a suitable solvent (e.g., THF, chloroform) or cast a thin film of the material onto a transparent substrate (e.g., quartz).

-

2. Measurement: Record the absorption spectrum using a UV-Vis spectrometer, plotting absorbance versus wavelength.

-

3. Calculation:

-

Identify the absorption onset wavelength (λonset), which corresponds to the lowest energy electronic transition from the HOMO to the LUMO.

-

Calculate the optical band gap (Egopt) using the formula: Egopt (eV) = 1240 / λonset (nm).

-

The Predictive Power of Computational Chemistry

Alongside experimental work, computational modeling, particularly Density Functional Theory (DFT), has become indispensable for understanding and predicting the electronic properties of thiophene derivatives.[19][20] DFT calculations can accurately predict ground-state geometries, HOMO/LUMO energy levels, and band gaps before a molecule is ever synthesized.[21][22] Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing insights into the nature of electronic transitions.[19] This predictive capability accelerates the material discovery cycle by allowing researchers to screen vast libraries of potential structures and prioritize the most promising candidates for synthesis, saving significant time and resources.

Conclusion and Future Outlook

The electronic properties of thiophene-based materials are not static; they are highly tunable and directly controlled by the strategic placement of chemical substituents. By leveraging the interplay of electron-donating and electron-withdrawing groups, and by designing sophisticated donor-acceptor architectures, scientists can precisely engineer the HOMO/LUMO energy levels and the band gap to meet specific device requirements.[5] The robust and self-validating workflow of synthesis, experimental characterization, and computational modeling provides a powerful paradigm for advancing the field. As the demand for high-performance, solution-processable, and flexible electronics grows, the rational design of substituted thiophenes will continue to be a critical driver of innovation in organic electronics, drug delivery, and beyond.[3][23]

References

- Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Milian-Medina, B., et al. (2007). Electronic Structure and Charge-Transport Properties of Polythiophene Chains Containing Thienothiophene Units: A Joint Experimental and Theoretical Study. Chemistry of Materials.

- Zhang, S., et al. (2019). The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. Advanced Electronic Materials.

- Anthony, J. E., et al. (2002). p-Channel Organic Semiconductors Based on Hybrid Acene−Thiophene Molecules for Thin-Film Transistor Applications. Journal of the American Chemical Society.

- Gupta, R., & Kumar, R. (2017). Thiophene-Based Organic Semiconductors. Springer Professional.

- An In-depth Technical Guide to the Electronic Properties of Thiophene-Containing Compounds. (2025). Benchchem.

- Examples of p‐type fused thiophenes‐based organic semiconductors and... (n.d.). ResearchGate.

- Sirringhaus, H., et al. (2006). Relationship between the microscopic morphology and the charge transport properties in poly(3-hexylthiophene) field-effect transistors. Journal of Applied Physics.

- Kline, R. J., & McGehee, M. D. (2006). Morphology and Charge Transport in Conjugated Polymers. Journal of Macromolecular Science, Part C: Polymer Reviews.

- Sotzing, G. A., et al. (2001). Alternating Donor/Acceptor Repeat Units in Polythiophenes. Intramolecular Charge Transfer for Reducing Band Gaps in Fully Substituted Conjugated Polymers. Journal of the American Chemical Society.

- Milian Medina, B., et al. (2007). Electronic structure and charge-transport properties of polythiophene chains containing thienothiophene units: A joint experimental and theoretical study. Heeney Group.

- Gupta, R., & Kumar, R. (2017). Thiophene-Based Organic Semiconductors. PubMed.

- Zhang, S., et al. (2019). The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. eScholarship.

- Sahu, S., & Panda, A. (2013). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate.

- Iaroshenko, V. O., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. National Institutes of Health.

- Lee, J., et al. (2019). Tuning the LUMO levels of non-fullerene acceptors via extension of π-conjugated cores for organic solar cells. Journal of Materials Chemistry C.

- Dikcal, F., & Ozturk, T. (2017). Fused thiophenes: An overview of the computational investigations. ResearchGate.

- Solc, R., et al. (2009). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. The Journal of Physical Chemistry A.

- Zhang, S., et al. (2019). The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. CiNii Research.

- Wang, C., et al. (2020). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI.

- Paquin, F., et al. (2014). Design principles for the energy level tuning in donor/acceptor conjugated polymers. arXiv.

- Wang, Y., et al. (2023). HOMO/LUMO Energy Level Tuning of Bithiopheneimide and Its Homopolymer by Heteroatom Relative Position Engineering. ResearchGate.

- Ullah, F., et al. (2022). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI.

- Parlak, C. (2019). Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. Journal of the Nigerian Society of Physical Sciences.

- Synthesis of thiophene derivatives with different protecting groups and their electro polymerization. (n.d.). ResearchGate.

- Arcadi, A., et al. (2010). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules.

- Zhang, S., et al. (2019). The Critical Role of Electron-Donating Thiophene. Amanote Research.

- Byers, P. (2021). Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. Juniper Publishers.

- Bibi, S., et al. (2019). Effect of electron‐withdrawing groups on photovoltaic performance of thiophene‐vinyl‐thiophene derivative and benzochalcogenadiazole based copolymers: A computational study. ResearchGate.

- Mamada, M., et al. (2021). New thiophene-based conjugated macrocycles for optoelectronic applications. Journal of Materials Chemistry C.

- Thiophene synthesis. (n.d.). Organic Chemistry Portal.

- Al-Yasari, R. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.

- Solc, R., et al. (2009). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. ResearchGate.

- Synthesis, Characterization, and Electropolymerization of Thiophene Derivatives of the Group IV Elements. (n.d.). ElectronicsAndBooks.

- Kim, J., et al. (2019). Thiophene backbone-based polymers with electron-withdrawing pendant groups for application in organic thin-film transistors. New Journal of Chemistry.

- Structural and Electronic Properties of New Materials Based on Thiophene and Phenylene. (n.d.). Acta Physico-Chimica Sinica.

- Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (n.d.). MDPI.

- Siddiqui, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.

- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.

- A bipolar thiophene substituted 1,3,5-triazine host material for green phosphorescent OLEDs with low onset voltage and current efficiency roll-off. (2017). ResearchGate.

- Electronic structure analysis and vertical ionization energies of thiophene and ethynylthiophenes. (2002). Indian Academy of Sciences.

- The Role of Thiophene Derivatives in Modern OLED Technology. (2025). OLED Material Suppliers.

- Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. (2024). Journal of the American Chemical Society.

- Byers, P. (2021). Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. Trends in Tech Science Research.

- HOMO–LUMO energy level diagram for thiophene–triazole co-oligomers 5 , 6 , 10 – 14. (n.d.). ResearchGate.

- Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024). Nature.

- The Role of Thiophene Derivatives in Advanced Electronic Chemicals. (n.d.). Advanced Electronic Materials Supplier.

Sources

- 1. Thiophene-Based Organic Semiconductors | springerprofessional.de [springerprofessional.de]

- 2. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers (Journal Article) | OSTI.GOV [osti.gov]

- 8. The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers [escholarship.org]

- 9. The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers | CiNii Research [cir.nii.ac.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thiophene backbone-based polymers with electron-withdrawing pendant groups for application in organic thin-film transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New thiophene-based conjugated macrocycles for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02002A [pubs.rsc.org]

- 16. Tuning the LUMO levels of non-fullerene acceptors via extension of π-conjugated cores for organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. jchps.com [jchps.com]

- 21. researchgate.net [researchgate.net]

- 22. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 23. orbi.umons.ac.be [orbi.umons.ac.be]

2-Acetyl-4-methylthiophene: A Versatile Heterocyclic Scaffold for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Thiophene

In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out as privileged structures, integral to advancements in medicinal chemistry and materials science. Among these, 2-acetyl-4-methylthiophene (IUPAC Name: 1-(4-methylthiophen-2-yl)ethanone) emerges as a particularly valuable building block. Its unique substitution pattern—an activating methyl group and a versatile acetyl moiety on the thiophene ring—offers a nuanced reactivity profile that can be strategically exploited in complex molecular syntheses. This guide provides a comprehensive exploration of this compound, from its fundamental properties and synthesis to its diverse reactivity and applications, offering field-proven insights for professionals in drug discovery and materials research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's intrinsic properties is paramount for its effective utilization in synthesis. The physical and spectroscopic data for this compound are summarized below, providing a baseline for its identification and manipulation.

| Property | Value | Reference(s) |

| CAS Number | 13679-73-7 | [1] |

| Molecular Formula | C₇H₈OS | [2] |

| Molecular Weight | 140.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 108-109 °C (lit.) | [2] |

| Density | 1.224 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.5600 (lit.) | [2] |

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are the key spectral features:

-